molecular formula C11H11FN4 B7964668 3-(2-fluorophenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine

3-(2-fluorophenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine

Cat. No.: B7964668
M. Wt: 218.23 g/mol
InChI Key: MRYZYTPKQOGKLJ-UHFFFAOYSA-N
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Description

The compound with the identifier “3-(2-fluorophenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine” is a chemical substance cataloged in the PubChem database. This compound is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-(2-fluorophenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine involves specific synthetic routes and reaction conditions. The synthesis typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions to form the desired compound. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the successful formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet the demand for this compound. The industrial production methods involve the use of large-scale reactors and advanced technologies to optimize the yield and purity of the compound. The process is designed to be efficient and cost-effective, ensuring a consistent supply of this compound for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired chemical transformations.

Major Products

The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. These products are often characterized by their unique chemical structures and properties, which can be further utilized in various applications.

Scientific Research Applications

3-(2-fluorophenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: It is used in biological studies to investigate its effects on living organisms and cellular processes.

    Medicine: It is explored for its potential therapeutic properties and its role in drug development.

    Industry: It is used in the production of various industrial products, including polymers, coatings, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in the desired outcome. The molecular targets and pathways involved in the action of this compound are the subject of ongoing research to fully understand its mode of action.

Properties

IUPAC Name

3-(2-fluorophenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN4/c12-9-5-2-1-4-8(9)10-14-15-11-13-6-3-7-16(10)11/h1-2,4-5H,3,6-7H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYZYTPKQOGKLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C2NN=C(N2C1)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN=C2NN=C(N2C1)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.